1-Benzyl-1H-imidazol-5-amine
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Overview
Description
1-Benzyl-1H-imidazol-5-amine is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and an amine group at the 5-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of benzyl isocyanide derivatives with imines generated in situ from aldehydes and amines .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Benzyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1-Benzylimidazole: Similar structure but lacks the amine group at the 5-position.
1H-Benzimidazole: Contains a fused benzene ring, differing in structure and properties.
2-Phenylimidazole: Substituted at the 2-position with a phenyl group instead of a benzyl group.
Uniqueness: 1-Benzyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and amine groups allows for versatile chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-benzylimidazol-4-amine |
InChI |
InChI=1S/C10H11N3/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7,11H2 |
InChI Key |
PGDVTJFTVHSOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2N |
Origin of Product |
United States |
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